molecular formula C12H15F3N2O B1386573 {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol CAS No. 1086376-64-8

{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol

Cat. No.: B1386573
CAS No.: 1086376-64-8
M. Wt: 260.26 g/mol
InChI Key: BTRZXGVIMQLXTB-UHFFFAOYSA-N
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Description

{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common method involves the reaction of 2-chloropyridine with trifluoromethylating agents to introduce the trifluoromethyl group. This is followed by the formation of the piperidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Similar structure but lacks the piperidine and methanol groups.

    4-(Trifluoromethyl)piperidine: Contains the piperidine ring but lacks the pyridine and methanol groups.

    {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol .

Uniqueness

The unique combination of the trifluoromethyl group, pyridine ring, piperidine ring, and methanol group in {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis .

Properties

IUPAC Name

[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-2-1-3-11(16-10)17-6-4-9(8-18)5-7-17/h1-3,9,18H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRZXGVIMQLXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199160
Record name 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-64-8
Record name 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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